![molecular formula C9H16N2S B14303675 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile CAS No. 116547-81-0](/img/structure/B14303675.png)
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile is an organic compound characterized by the presence of an aminoethyl group, a sulfanyl group, and a nitrile group attached to a hexene backbone
Vorbereitungsmethoden
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable halide precursor reacts with 2-aminoethanethiol in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile include:
[(2-Aminoethyl)sulfanyl]sulfonic acid: Differing by the presence of a sulfonic acid group instead of a nitrile group.
3-[(2-Aminoethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid group.
Thienamycin: Contains a similar aminoethyl group but is a more complex antibiotic molecule
Eigenschaften
CAS-Nummer |
116547-81-0 |
|---|---|
Molekularformel |
C9H16N2S |
Molekulargewicht |
184.30 g/mol |
IUPAC-Name |
3-(2-aminoethylsulfanyl)-4-methylhex-3-enenitrile |
InChI |
InChI=1S/C9H16N2S/c1-3-8(2)9(4-5-10)12-7-6-11/h3-4,6-7,11H2,1-2H3 |
InChI-Schlüssel |
URJGFCJEALZCES-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CC#N)SCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
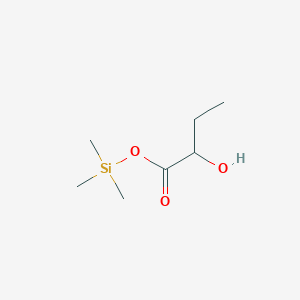
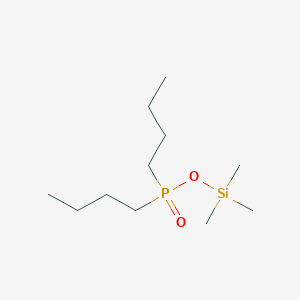
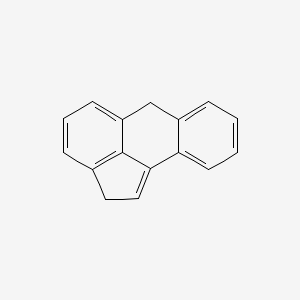
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
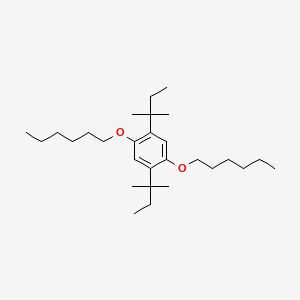
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
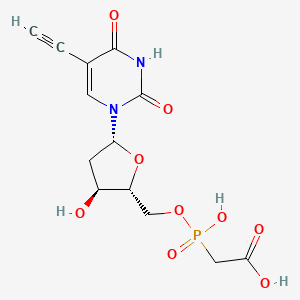
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
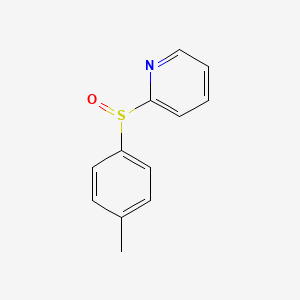

![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
